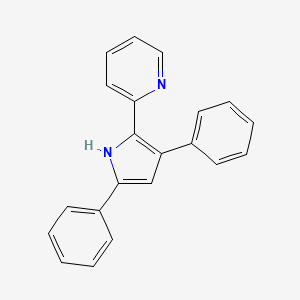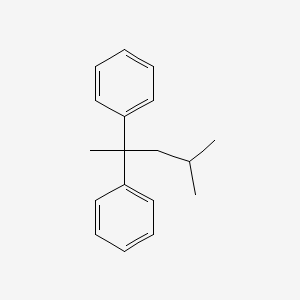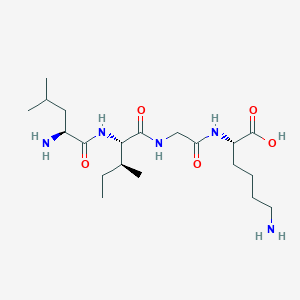
3-(4-Chlorophenyl)but-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)but-2-enoyl chloride is an organic compound with the molecular formula C10H8ClO. It is a derivative of butenoyl chloride, where a 4-chlorophenyl group is attached to the second carbon of the butenoyl chain. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)but-2-enoyl chloride typically involves the reaction of 4-chlorobenzaldehyde with crotonic acid in the presence of a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)but-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The double bond in the butenoyl chain can undergo addition reactions with various reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides can be used for addition reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include amides, esters, and thioesters.
Addition Reactions: Products include halogenated compounds and peroxides.
Oxidation and Reduction: Products include alcohols, aldehydes, and carboxylic acids.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)but-2-enoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is used in the synthesis of potential drug candidates and in the study of drug metabolism.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)but-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This reactivity is utilized in various chemical synthesis processes and in the study of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromophenyl)but-2-enoyl chloride
- 3-(4-Methylphenyl)but-2-enoyl chloride
- 3-(4-Nitrophenyl)but-2-enoyl chloride
Uniqueness
3-(4-Chlorophenyl)but-2-enoyl chloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific reactivity and properties to the compound. This makes it suitable for specific applications in chemical synthesis and research that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
750647-39-3 |
|---|---|
Formule moléculaire |
C10H8Cl2O |
Poids moléculaire |
215.07 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)but-2-enoyl chloride |
InChI |
InChI=1S/C10H8Cl2O/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-6H,1H3 |
Clé InChI |
XKJFKDZKLKBXDD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)Cl)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


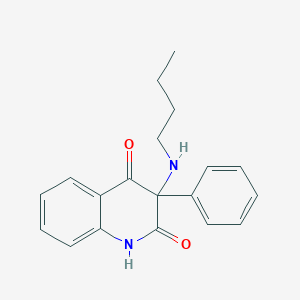
![4-Oxo-4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoate](/img/structure/B14232847.png)

![2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one](/img/structure/B14232865.png)
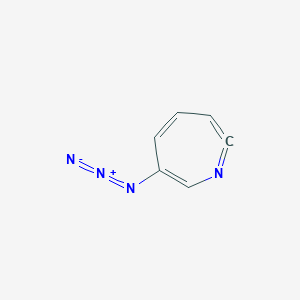
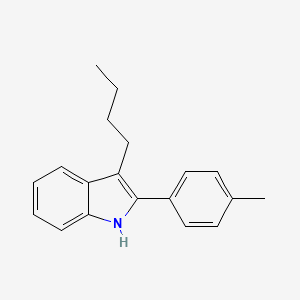
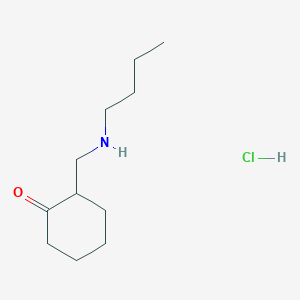
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-](/img/structure/B14232880.png)
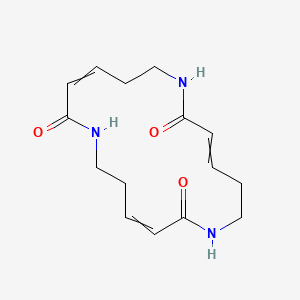
![1-{2-[2-(2-Methylphenyl)ethenyl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B14232899.png)
